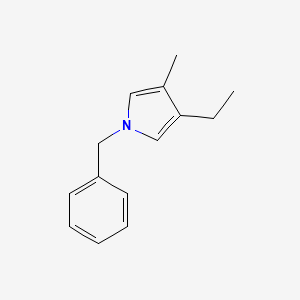
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of ethyl, methyl, and phenylmethyl substituents on the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of substituted amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as alkyl halides or acyl chlorides to form substituted pyrroles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some pyrrole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with biological molecules. Additionally, the substituents on the pyrrole ring can influence its binding affinity and specificity towards different targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- can be compared with other similar compounds to highlight its uniqueness:
1H-Pyrrole, 3-ethyl-2,4-dimethyl-: This compound has an additional methyl group, which can affect its reactivity and properties.
1H-Pyrrole, 1-methyl-: The presence of a methyl group at the nitrogen atom can influence its chemical behavior and applications.
1H-Pyrrole-1,3-dicarboxylic acid, 4-ethyl-2,5-dihydro-, 3-methyl 1-(phenylmethyl) ester:
Properties
CAS No. |
198344-69-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-benzyl-3-ethyl-4-methylpyrrole |
InChI |
InChI=1S/C14H17N/c1-3-14-11-15(9-12(14)2)10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
JHLVWPVLCMDAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=C1C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


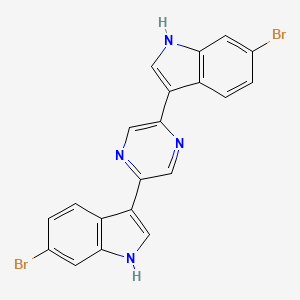
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
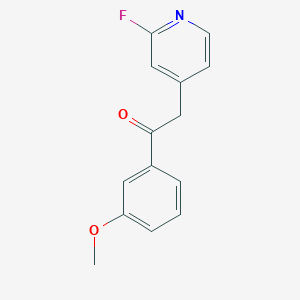
![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
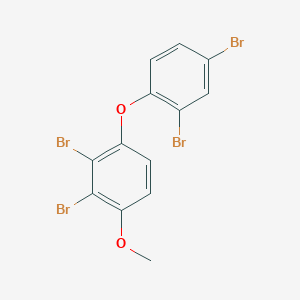
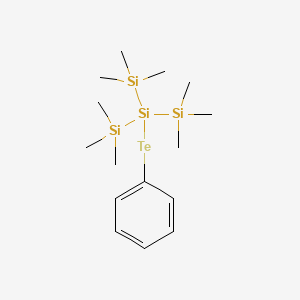
![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
![1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-](/img/structure/B12581540.png)
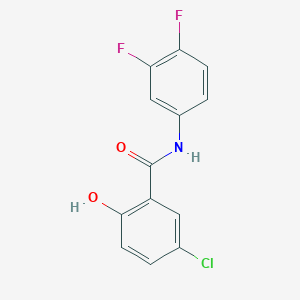
![2,4-Dinitro-5-[(propan-2-yl)oxy]phenol](/img/structure/B12581550.png)
